3-乙基-1,4-二甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

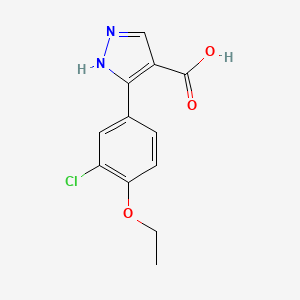

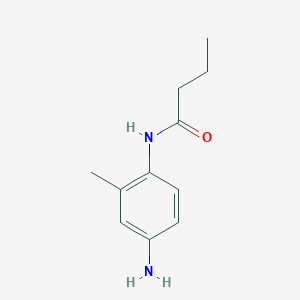

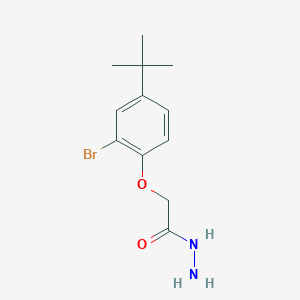

The compound "3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a novel synthesis of pyrazole derivatives is described using ultrasound-mediated condensation, which offers advantages such as simple work-up, shorter reaction times, and higher yields . Another method involves a 3+2 annulation approach to synthesize substituted pyrazoles, characterized by spectroscopic methods and confirmed by single crystal X-ray diffraction studies . Additionally, the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by acetylation to yield N-acetylated derivatives has been reported, with detailed structural and spectroscopic characterization . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a novel pyrazole derivative was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, providing insights into its three-dimensional arrangement and stability .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. The reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride results in acetylated products, with the reaction conditions influencing the product distribution . Another study describes the synthesis of functionalized 3-(hetaryl)pyrazoles through reactions with different reagents, demonstrating the reactivity of pyrazole derivatives . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidines by reacting pyrazole compounds with amines has been reported, showcasing the potential for creating diverse pyrazole-based structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the solubility of pyrazole derivatives in polar solvents such as water can be attributed to the presence of aminoalkyl groups, as seen in the synthesis of water-soluble pyrazolate rhodium(I) complexes . The crystal structure analysis provides information on the density and molecular volume, which are important for understanding the compound's physical properties . Furthermore, the reactivity of pyrazole derivatives towards the formation of pyrazolo[3,4-d]pyrimidines indicates their chemical versatility .

科学研究应用

合成和表征

- 与三(吡唑基)胺和双(吡唑基)胺配体的合成:已经合成并表征了含有三(吡唑基)胺和双(吡唑基)胺配体的铑(I)配合物,证明了这些配体在配位化学中的效用以及在催化和材料科学中的潜在应用 (Zamora 等人, 2004).

化学合成

- 柔性配体的简便合成:已经使用吡唑衍生物合成了双(吡唑-1-基)烷烃等柔性配体,展示了其在有机合成中的效用以及形成复杂分子结构的潜力 (Potapov 等人, 2007).

- 吡唑并[3,4-b]吡啶衍生物的合成:已经从吡唑-5-胺衍生物合成了新的吡唑并[3,4-b]吡啶产物,表明这些化合物在创建新的 N 稠合杂环方面的多功能性 (Ghaedi 等人, 2015).

生物活性

- 抗菌活性:某些 3,5-二甲基-1H-吡唑衍生物已显示出对多种细菌的显着抗菌活性,突出了它们的潜在治疗应用 (Al-Smaisim, 2012).

- 肿瘤细胞系中的细胞毒性:由 3,5-二甲基-1H-吡唑-1-基合成的三齿双吡唑化合物已显示出对肿瘤细胞系的显着细胞毒性,表明它们在癌症研究中的潜在用途 (Kodadi 等人, 2007).

催化

- 镍(II)催化的乙烯聚合:吡唑基吡啶胺和吡唑基吡咯胺镍(II)配合物已被用于催化乙烯的低聚和聚合,证明了它们在工业聚合物合成中的效用 (Obuah 等人, 2014).

属性

IUPAC Name |

5-ethyl-2,4-dimethylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-4-6-5(2)7(8)10(3)9-6/h4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMVUQKZPSYYBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360574 |

Source

|

| Record name | 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |

CAS RN |

21018-62-2 |

Source

|

| Record name | 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)